molecular formula C14H17N3O4 B11641106 4-{(E)-[(morpholin-4-ylacetyl)hydrazono]methyl}benzoic acid

4-{(E)-[(morpholin-4-ylacetyl)hydrazono]methyl}benzoic acid

Cat. No.: B11641106
M. Wt: 291.30 g/mol
InChI Key: ABZOHHUQMWCWCD-OQLLNIDSSA-N
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Description

4-[(E)-{[2-(MORPHOLIN-4-YL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID is a complex organic compound that features a morpholine ring, an acetamido group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(MORPHOLIN-4-YL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of morpholine with acetic anhydride to form morpholin-4-yl-acetic acid. This intermediate is then reacted with benzoic acid derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(MORPHOLIN-4-YL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[(E)-{[2-(MORPHOLIN-4-YL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(MORPHOLIN-4-YL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Morpholin-4-yl-acetic acid: Shares the morpholine ring structure but lacks the benzoic acid moiety.

    4-Morpholinopiperidine: Contains a similar morpholine ring but differs in the attached functional groups.

    2-Morpholinoacetic acid hydrochloride: Similar in structure but includes a hydrochloride group.

Uniqueness

4-[(E)-{[2-(MORPHOLIN-4-YL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID is unique due to its combination of a morpholine ring, an acetamido group, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

4-[(E)-[(2-morpholin-4-ylacetyl)hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C14H17N3O4/c18-13(10-17-5-7-21-8-6-17)16-15-9-11-1-3-12(4-2-11)14(19)20/h1-4,9H,5-8,10H2,(H,16,18)(H,19,20)/b15-9+

InChI Key

ABZOHHUQMWCWCD-OQLLNIDSSA-N

Isomeric SMILES

C1COCCN1CC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1COCCN1CC(=O)NN=CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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